molecular formula C19H19N3O2 B5406597 N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]ethanediamide

N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]ethanediamide

Cat. No.: B5406597
M. Wt: 321.4 g/mol
InChI Key: KNSCLMAALSHXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]ethanediamide, commonly known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEA is a derivative of tryptamine and belongs to the class of indoleamine alkaloids. It has been found to exhibit various biochemical and physiological effects, making it a subject of interest for researchers.

Mechanism of Action

The exact mechanism of action of DMPEA is not fully understood. However, it has been suggested that it may act by modulating the activity of various enzymes and signaling pathways involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMPEA has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit significant antioxidant activity, which helps in protecting cells from oxidative damage. It also exhibits anti-inflammatory properties, which help in reducing inflammation in the body. Additionally, DMPEA has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DMPEA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for various analytical techniques. However, DMPEA has some limitations as well. It is highly reactive and unstable, making it difficult to handle and store. Additionally, its exact mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the research on DMPEA. One potential area of research is the development of new drugs based on DMPEA for the treatment of various diseases. Additionally, further studies are needed to understand the exact mechanism of action of DMPEA and its effects on various signaling pathways and enzymes. Furthermore, the potential applications of DMPEA in the field of agriculture and food preservation need to be explored. Overall, DMPEA has significant potential for various applications, and further research is needed to fully understand its properties and potential.

Synthesis Methods

The synthesis of DMPEA involves the reaction of tryptamine with 3,5-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with ethylenediamine to yield DMPEA. This method has been optimized by various researchers to improve the yield and purity of the final product.

Scientific Research Applications

DMPEA has been studied extensively for its potential applications in various fields of research. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Properties

IUPAC Name

N'-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-11-8-14(10-21-19(24)18(20)23)17-15(9-11)12(2)16(22-17)13-6-4-3-5-7-13/h3-9,22H,10H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSCLMAALSHXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C)CNC(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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